4-(Piperidin-4-ylmethyl)pyridine
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Overview
Description
4-(Piperidin-4-ylmethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a piperidine moiety at the fourth position
Mechanism of Action
Target of Action
Similar compounds have been shown to have antitumor activity and inhibit specific enzymes .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes such as inhibition of enzyme activity and antiproliferative effects .
Biochemical Pathways
Similar compounds have been shown to affect various pathways, leading to downstream effects such as cell cycle arrest and changes in methylation levels .
Result of Action
Similar compounds have been shown to have effects such as inducing apoptosis and inhibiting cell proliferation .
Action Environment
Similar compounds have been shown to have their activity influenced by factors such as temperature and ph .
Biochemical Analysis
Biochemical Properties
4-(Piperidin-4-ylmethyl)pyridine has been found to interact with various enzymes and proteins. For instance, it has been used as a dual inhibitor for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . These interactions play a significant role in biochemical reactions.
Cellular Effects
The effects of this compound on cells have been studied in the context of cancer. For example, it has been found to inhibit the proliferation of HT29 and DLD-1 cells in a dose-based manner . It also inhibits progression to the S phase by arresting the DLD-1 and HT29 cell cycle in the G1/G0 phase .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules and changes in gene expression. As a dual inhibitor for ALK and ROS1, it exerts its effects at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-4-ylmethyl)pyridine typically involves the reaction of 4-pyridylmethyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, yielding the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to ensure high purity and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-(Piperidin-4-ylmethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-(Piperidin-4-ylmethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of biological systems and as a probe in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Pyridine: A six-membered aromatic ring with one nitrogen atom.
4-(Piperidin-4-yl)pyridine: Similar structure but without the methyl group.
Uniqueness: 4-(Piperidin-4-ylmethyl)pyridine is unique due to the presence of both a piperidine and a pyridine ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various applications, distinguishing it from simpler analogs .
Properties
IUPAC Name |
4-(piperidin-4-ylmethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-5-12-6-2-10(1)9-11-3-7-13-8-4-11/h1-2,5-6,11,13H,3-4,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGBPYJZRFCEDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
899356-95-7 |
Source
|
Record name | 4-(piperidin-4-ylmethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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